Aluminum hydroxydimethylbenzenesulfonate

Description

Aluminum hydroxydimethylbenzenesulfonate is an organoaluminum compound comprising an aluminum center coordinated with hydroxides and dimethylbenzenesulfonate ligands. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a hybrid of aluminum salts and aromatic sulfonates. Such compounds are typically utilized in industrial applications, including catalysis, surfactancy, or as stabilizers due to their Lewis acidity and solubility properties . The dimethylbenzenesulfonate group contributes to enhanced thermal stability and hydrophobic interactions, distinguishing it from simpler sulfonates like sodium or ammonium variants .

Properties

CAS No. |

84962-61-8 |

|---|---|

Molecular Formula |

C24H27AlO12S3 |

Molecular Weight |

630.6 g/mol |

IUPAC Name |

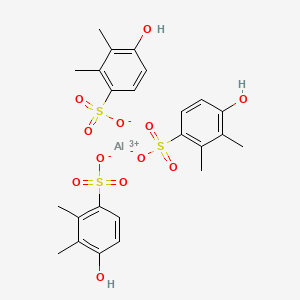

aluminum;4-hydroxy-2,3-dimethylbenzenesulfonate |

InChI |

InChI=1S/3C8H10O4S.Al/c3*1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h3*3-4,9H,1-2H3,(H,10,11,12);/q;;;+3/p-3 |

InChI Key |

CMAOZOCUMJRMOJ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])O.[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of aluminum hydroxydimethylbenzenesulfonate typically involves the reaction of aluminum salts with hydroxydimethylbenzenesulfonate under controlled conditions. One common method is the precipitation method, where aluminum ions are exposed to hydroxydimethylbenzenesulfonate in an aqueous solution, leading to the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale precipitation processes, where the reaction conditions such as pH, temperature, and agitation rates are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Aluminum hydroxydimethylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.

Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different aluminum-containing species.

Substitution: Substitution reactions can occur where the hydroxydimethylbenzenesulfonate group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used to achieve substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while reduction can produce different aluminum hydrides .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antacid Properties

Aluminum hydroxydimethylbenzenesulfonate is primarily recognized for its antacid properties. It functions by neutralizing gastric acid, thus providing relief from heartburn and indigestion. Research has demonstrated that aluminum hydroxide gels exhibit improved reaction rates with gastric acid compared to traditional formulations, enhancing their effectiveness as antacids .

1.2 Vaccine Adjuvant

This compound is also employed as an adjuvant in vaccines. Aluminum salts have been utilized since the 1930s to enhance the immunogenicity of vaccine antigens. Recent studies indicate that this compound can effectively induce both humoral and cellular immune responses when used in conjunction with model antigens such as hepatitis B virus surface antigen (HBsAg) .

1.3 Drug Formulations

In drug formulations, this compound is used to improve the texture and stability of suspensions, particularly in oral medications. For instance, a study demonstrated that suspensions containing this compound exhibited enhanced sedimentation rates and improved patient compliance due to their desirable texture .

Cosmetic Applications

2.1 Skin Care Products

In cosmetics, this compound serves as a rheology modifier and thickening agent. It contributes to product stability and enhances the sensory attributes of creams and lotions . The compound's ability to form stable emulsions makes it valuable in formulating various skin care products.

2.2 Antiperspirants

The compound is also utilized in antiperspirants due to its moisture-absorbing properties. It helps control sweat production by forming a gel-like barrier on the skin surface, thus preventing perspiration .

Material Science Applications

3.1 Flame Retardants

this compound has been investigated for use as a flame retardant in synthetic resins. Its incorporation into materials significantly enhances their fire resistance without compromising mechanical properties . This application is particularly valuable in industries where fire safety is paramount.

3.2 Composite Materials

Research indicates that this compound can be used in composite materials to improve thermal stability and reduce flammability. The heat-resistant properties of this compound make it suitable for applications in automotive and aerospace industries where high-performance materials are required .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antacid formulation | Improved gastric acid neutralization |

| Vaccine adjuvant | Enhanced immune response | |

| Oral suspension | Improved texture and patient compliance | |

| Cosmetics | Skin care products | Stability and sensory enhancement |

| Antiperspirants | Moisture absorption and sweat control | |

| Material Science | Flame retardants | Increased fire resistance |

| Composite materials | Enhanced thermal stability |

Case Studies

Case Study 1: Vaccine Efficacy

A study published in ACS Omega demonstrated that this compound used as an adjuvant significantly improved the immune response to hepatitis B vaccine candidates compared to controls, indicating its potential for enhancing vaccine efficacy .

Case Study 2: Antacid Performance

Research focused on the formulation of an aluminum hydroxide gel revealed that it exhibited a faster reaction rate with gastric acid than conventional antacids, leading to quicker symptom relief for patients suffering from acid reflux .

Case Study 3: Flame Retardant Effectiveness

A comparative study assessed various flame retardants, including this compound, showing that its incorporation into polymer matrices resulted in lower flammability ratings while maintaining mechanical integrity under high temperatures .

Mechanism of Action

The mechanism of action of aluminum hydroxydimethylbenzenesulfonate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with various proteins and enzymes, affecting their activity and function.

Pathways Involved: It may influence signaling pathways related to inflammation, immune response, and cellular metabolism .

Comparison with Similar Compounds

Research Findings and Trends

- Structural Insights: Crystallographic studies of ammonium sulfonates (e.g., ) reveal extensive hydrogen-bonding networks, a feature less pronounced in aluminum variants due to their ionic-covalent bonding .

- Environmental Persistence : LAS degrades within 7–20 days in aerobic conditions, while aluminum sulfonates may persist longer due to metal-ligand stability, necessitating tailored disposal protocols .

- Industrial Demand : Aluminum sulfate remains a cornerstone in water treatment (global market: ~2.5 million metric tons/year), whereas specialty sulfonates like Sodium 5-chloro-2-hydroxy-benzenesulfonate are gaining traction in pharmaceutical synthesis .

Biological Activity

Aluminum hydroxydimethylbenzenesulfonate (AHDBS) is a compound that has garnered attention for its potential applications in immunology, particularly as an adjuvant in vaccines. This article delves into the biological activity of AHDBS, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

AHDBS is a derivative of aluminum hydroxide, which has been widely utilized as an adjuvant since the 1930s. Its primary role is to enhance the immunogenicity of vaccine antigens by improving their uptake and presentation by antigen-presenting cells (APCs). The compound's mechanism involves altering the intracellular trafficking of antigens, thereby influencing immune responses.

Research indicates that aluminum-based adjuvants like AHDBS facilitate the uptake of antigens by macrophages through mechanisms such as macropinocytosis and phagocytosis. Once internalized, these antigens can be directed toward endolysosomal compartments where they are processed for presentation on major histocompatibility complex (MHC) molecules. This process is crucial for the activation of T cells and subsequent immune responses .

Key Mechanisms Identified:

- Uptake and Trafficking : AHDBS enhances the cellular uptake of antigens via adsorption, which diverts them from typical degradative pathways to more favorable processing routes.

- Inflammatory Response : The presence of aluminum compounds can induce oxidative stress in APCs, activating pathways such as the NLRP3 inflammasome, leading to increased pro-inflammatory cytokine production .

Case Studies and Research Findings

Several studies have explored the biological activity of aluminum-based compounds, including AHDBS. Below are summarized findings from notable research:

Toxicological Profile

While AHDBS has beneficial immunological properties, it is essential to consider its safety profile. Aluminum salts have been associated with various health concerns, particularly in individuals with renal impairment. The toxicological profile indicates that high concentrations can lead to apoptosis in dendritic cells and other immune cells .

Safety Considerations:

- Cell Viability : Studies show increased cell death in dendritic cells exposed to aluminum-adsorbed allergens compared to unadsorbed preparations.

- Histamine Release : The use of aluminum hydroxide may reduce histamine release from basophils, indicating a potential reduction in allergenicity when used as an adjuvant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.